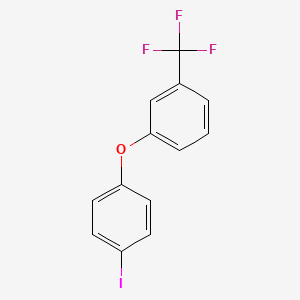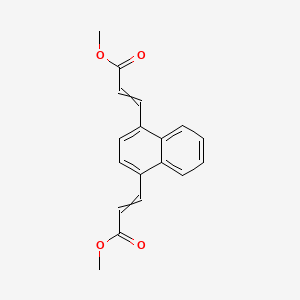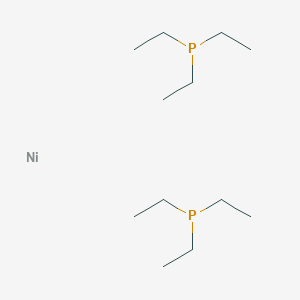
Nickel--triethylphosphane (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel–triethylphosphane (1/2) is a coordination compound where nickel is bonded to triethylphosphane ligands
準備方法
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/2) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/2) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: Nickel–triethylphosphane (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like sodium borohydride.
Substitution: The triethylphosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel(III) or nickel(IV) complexes, while reduction typically yields nickel(0) species .
科学的研究の応用
Nickel–triethylphosphane (1/2) has a wide range of applications in scientific research:
作用機序
The mechanism by which nickel–triethylphosphane (1/2) exerts its effects involves coordination to substrates and facilitating electron transfer processes. The nickel center acts as a catalytic site, enabling various chemical transformations through its ability to undergo changes in oxidation state and coordinate with different ligands .
類似化合物との比較
Nickel–triphenylphosphane: Similar in structure but with bulkier phosphane ligands, affecting its reactivity and steric properties.
Nickel–dimethylphosphane: Features smaller ligands, leading to different electronic and steric effects.
Uniqueness: Nickel–triethylphosphane (1/2) is unique due to its balance of steric and electronic properties, making it a versatile catalyst in various chemical reactions. Its moderate ligand size allows for efficient coordination without excessive steric hindrance .
特性
CAS番号 |
189325-80-2 |
|---|---|
分子式 |
C12H30NiP2 |
分子量 |
295.01 g/mol |
IUPAC名 |
nickel;triethylphosphane |
InChI |
InChI=1S/2C6H15P.Ni/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChIキー |
MWMOHAMAKRKDLU-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CC.CCP(CC)CC.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


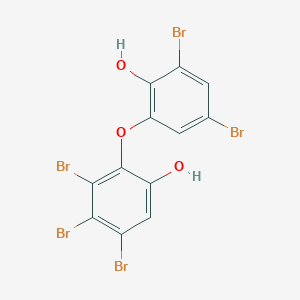
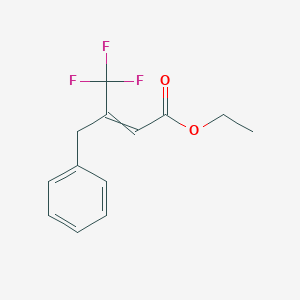
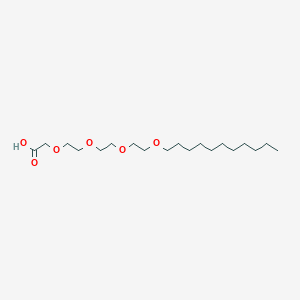
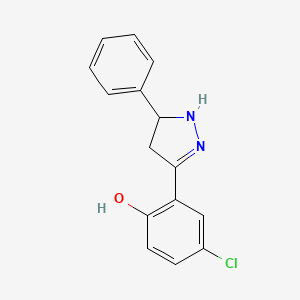
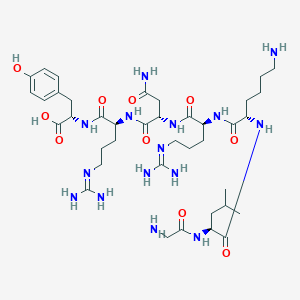

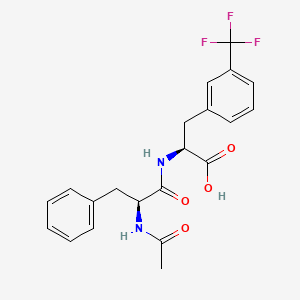
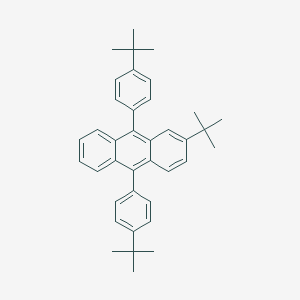
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
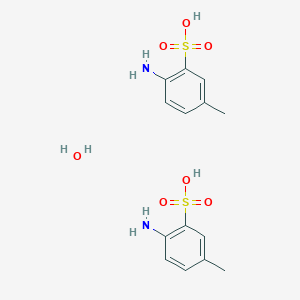
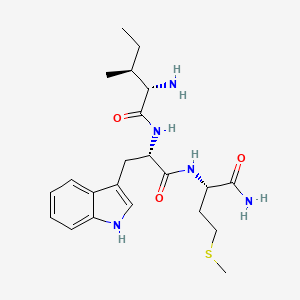
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
